4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine
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Overview
Description
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with dichloro and isopropenyl groups, and a morpholine ring
Preparation Methods
The synthesis of 4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the dichloro and isopropenyl groups. The final step involves the formation of the morpholine ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine can be compared with similar compounds such as:
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]thiomorpholine: Features a thiomorpholine ring instead of a morpholine ring.
Properties
Molecular Formula |
C16H17Cl2NO2 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4-[5,7-dichloro-2-(2-methylprop-1-enyl)-1-benzofuran-3-yl]morpholine |
InChI |
InChI=1S/C16H17Cl2NO2/c1-10(2)7-14-15(19-3-5-20-6-4-19)12-8-11(17)9-13(18)16(12)21-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
RSRYZPNDRSSMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C(=CC(=C2)Cl)Cl)N3CCOCC3)C |
Origin of Product |
United States |
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